molecular formula C16H11Cl2N3O6 B2374109 2-(2-Methyl-5-nitroimidazolyl)ethyl 6,8-dichloro-2-oxochromene-3-carboxylate CAS No. 878722-32-8

2-(2-Methyl-5-nitroimidazolyl)ethyl 6,8-dichloro-2-oxochromene-3-carboxylate

Cat. No. B2374109
CAS RN: 878722-32-8
M. Wt: 412.18
InChI Key: HUKZJIBSBGWYDY-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-nitroimidazolyl)ethyl 6,8-dichloro-2-oxochromene-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of nitroimidazole and chromene, which are known for their biological activities.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research into similar nitroimidazole derivatives and related heterocyclic compounds illustrates the chemical reactivity and potential for creating novel substances with valuable properties. For example, the reactivity of 1-Methyl-2-chloromethyl-5-nitroimidazole with tertiary nitronate anions showcases a pathway for synthesizing nitroimidazoles with trisubstituted ethylenic double bonds, demonstrating the versatility of nitroimidazole compounds in organic synthesis (Crozet et al., 1985).

Pharmacological Potential

The study on the synthesis and antibacterial activities of some 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives reveals the pharmacological potential of nitroimidazole-based compounds. These derivatives were found to exhibit notable antimicrobial activities, suggesting the relevance of such structures in developing new antibacterial agents (Demirayak et al., 1999).

Corrosion Inhibition

Compounds with pyranpyrazole structures have been evaluated as corrosion inhibitors, offering insights into the application of heterocyclic compounds in industrial processes. Such studies indicate the potential of related compounds in protecting metals from corrosion, contributing to material science and industrial chemistry (Dohare et al., 2017).

Molecular Design and Drug Synthesis

The biology-oriented drug synthesis (BIODS) approach applied to derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate underscores the compound's relevance in drug discovery. This study emphasizes the role of structural modification in enhancing biological activity, particularly in inhibiting β-glucuronidase, an enzyme relevant in certain diseases and drug metabolism processes (Salar et al., 2017).

properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 6,8-dichloro-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O6/c1-8-19-7-13(21(24)25)20(8)2-3-26-15(22)11-5-9-4-10(17)6-12(18)14(9)27-16(11)23/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKZJIBSBGWYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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